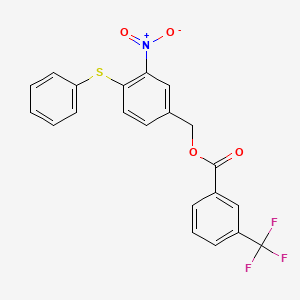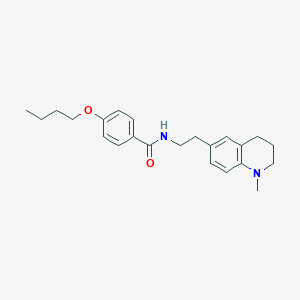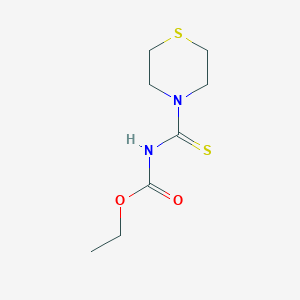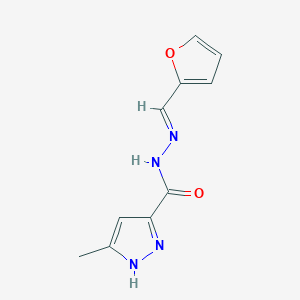
3-Nitro-4-(phenylsulfanyl)benzyl 3-(trifluoromethyl)benzenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Nitro-4-(phenylsulfanyl)benzyl 3-(trifluoromethyl)benzenecarboxylate” is a chemical compound with several functional groups . It contains a nitro group (-NO2), a phenylsulfanyl group (-SC6H5), a benzyl group (C6H5CH2-), and a trifluoromethyl group (-CF3). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro, phenylsulfanyl, benzyl, and trifluoromethyl groups would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the nitro group could participate in reduction reactions, while the phenylsulfanyl and benzyl groups could be involved in various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its melting point, boiling point, density, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
One-step Synthesis of Diazadihydroacenaphthylene Derivatives A study demonstrated the synthesis of diazadihydroacenaphthylene derivatives starting from 1-benzylamino-1-methylsulfanyl-2-nitroethenes, highlighting the formation of hydroxynitrilium ions and their subsequent reactions. This research provides insights into the synthetic versatility of sulfanyl-nitro compounds in producing complex heterocyclic structures (Soro et al., 2006).
Crystal Structures of Chemical Isomers Another study focused on the preparation and crystal structure determination of two chemical isomers related to 3-nitrobenzotrifluoride. This research is crucial for understanding the physical and chemical properties of such compounds, which can influence their potential applications (Lynch & Mcclenaghan, 2003).
Nucleophilic Aromatic Substitution The preparation of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene through different methods and its further reactions exemplify the potential for nucleophilic aromatic substitution in creating novel compounds with various substituents, showcasing the chemical reactivity and application of nitro and trifluoromethyl groups in aromatic substitution reactions (Ajenjo et al., 2016).
Catalysis and Organic Transformations
Secondary Benzylation Using Metal Triflates Research into secondary benzylation of nucleophiles using metal triflates, including lanthanoid, scandium, and hafnium triflate, emphasizes the role of such compounds in facilitating organic transformations, potentially useful in synthesizing pharmaceuticals and other organic compounds (Noji et al., 2003).
Novel Electrophilic Trifluoromethylating Agents The synthesis and application of novel electrophilic trifluoromethylating agents demonstrate the utility of trifluoromethyl groups in organic synthesis, particularly in the trifluoromethylation of aromatic compounds. This area of research is crucial for developing new methods for introducing trifluoromethyl groups into organic molecules, which is important for pharmaceuticals and agrochemicals (Yang et al., 1998).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3-nitro-4-phenylsulfanylphenyl)methyl 3-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3NO4S/c22-21(23,24)16-6-4-5-15(12-16)20(26)29-13-14-9-10-19(18(11-14)25(27)28)30-17-7-2-1-3-8-17/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOENCWQBDJPQJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)COC(=O)C3=CC(=CC=C3)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-4-(phenylsulfanyl)benzyl 3-(trifluoromethyl)benzenecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-phenoxyacetamide](/img/structure/B2672176.png)


![{5-Chloro-2-[(4-methoxybenzyl)oxy]phenyl}methanol](/img/structure/B2672184.png)


![3-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2672189.png)
![3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2672190.png)
![3-[[1-(1-Methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2672191.png)
![3-(3,4-Dimethylphenyl)-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2672193.png)
![N-{1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}-N-methylpyrimidin-4-amine](/img/structure/B2672194.png)
![tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/no-structure.png)
![Methyl 2-((2-fluorobenzyl)thio)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2672198.png)
![2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2672199.png)